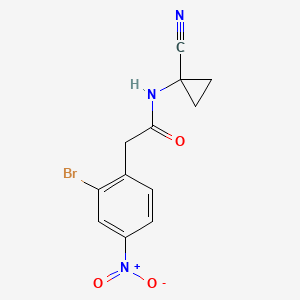

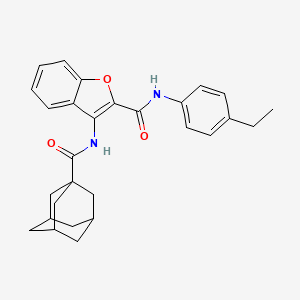

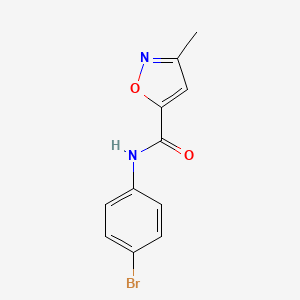

![molecular formula C12H6ClFN2OS2 B2573377 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905674-42-2](/img/structure/B2573377.png)

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide are not available, similar compounds have been synthesized through various pathways. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzo[d]thiazol-2-yl group, and a carboxamide group. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .科学的研究の応用

Anti-Tubercular Applications

Benzothiazole derivatives, such as the compound , have been found to have significant anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Applications

Benzothiazole derivatives have also shown promising antibacterial potential . They have been found to inhibit several bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Antimicrobial Resistance

The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups .

Anticonvulsant Evaluation

Although there is no direct evidence of the anticonvulsant properties of “5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, benzothiazole derivatives have been evaluated for their anticonvulsant properties . Further research could potentially reveal similar properties for this compound.

Synthesis of Bioactive Glycohybrids

Benzothiazole derivatives have been used in the development of new methods for the natural product inspired bioactive glycohybrids . This involves the combination of carbohydrate chemistry and heterocyclic chemistry to create new molecules with potential biological activity .

Development of Novel Antibacterial Molecules

The findings from the research on benzothiazole derivatives can be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety . This could lead to the creation of more effective antibiotics to combat resistant strains of bacteria .

特性

IUPAC Name |

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBVNICPXMWLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

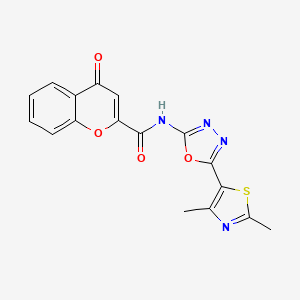

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)

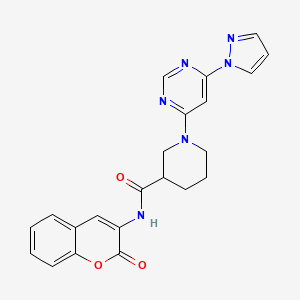

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)

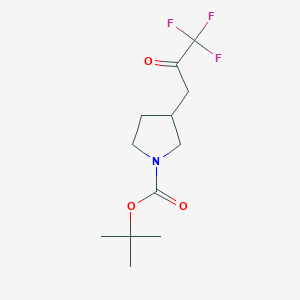

![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)